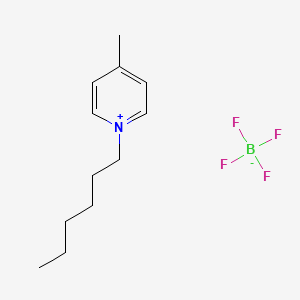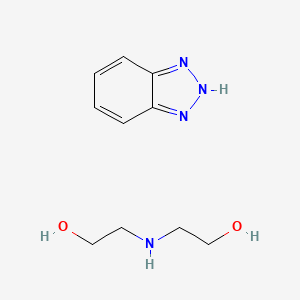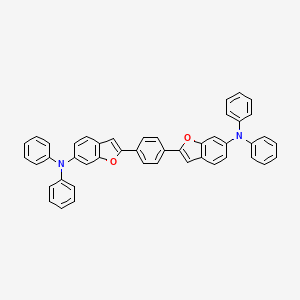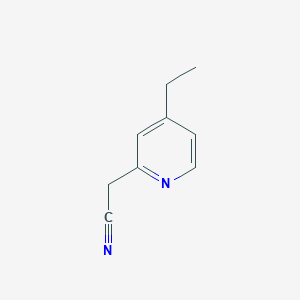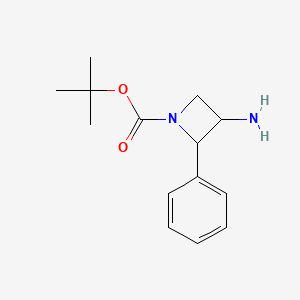![molecular formula C22H16N2S B13131531 [1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl- CAS No. 62219-33-4](/img/structure/B13131531.png)
[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl-: is a heterocyclic compound that features a bipyridine core with a thione functional group and two phenyl groups attached at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- typically involves the condensation of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization and subsequent functionalization with phenyl groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The bipyridine core allows for various substitution reactions, particularly at the nitrogen atoms or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or organometallic reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: In coordination chemistry, [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- serves as a ligand that can form complexes with transition metals, which are useful in catalysis and materials science.
Biology: The compound’s ability to chelate metals makes it a potential candidate for biological applications, such as metal ion sensing and imaging.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to catalysis, electron transfer, and molecular recognition.
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the thione group and phenyl substitutions, making it less versatile in certain applications.
4,4’-Bipyridine: Similar bipyridine core but different substitution pattern, affecting its coordination properties.
1,10-Phenanthroline: Another heterocyclic ligand with different structural and electronic properties.
Uniqueness: The presence of the thione group and phenyl substitutions in [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- imparts unique electronic and steric properties, enhancing its ability to form stable and selective metal complexes.
Properties
CAS No. |
62219-33-4 |
|---|---|
Molecular Formula |
C22H16N2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4,6-diphenyl-1-pyridin-2-ylpyridine-2-thione |
InChI |
InChI=1S/C22H16N2S/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
InChI Key |
ZJKUOKATDNZWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


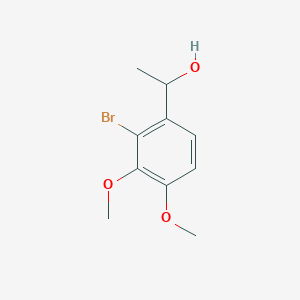
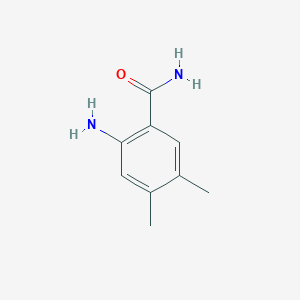

![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
